molecular formula C18H20ClNO2S B1227363 4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide

Cat. No. B1227363
M. Wt: 349.9 g/mol
InChI Key: QYUAQMKYPOOVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide is an anilide.

Scientific Research Applications

Tyrosinase and Melanin Inhibition

Research by Raza et al. (2019) explored derivatives of N-(substituted-phenyl) butanamides, which includes compounds structurally related to 4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide, for their potential as tyrosinase and melanin inhibitors. This study indicated that certain derivatives can significantly inhibit tyrosinase activity and melanin production in vitro and in vivo, suggesting their use in depigmentation therapies (Raza et al., 2019).

Antifungal Activities

Another study by Lee et al. (1999) investigated similar N-aryl butanamides for their antifungal activities. This study demonstrated that certain butanamides with specific substitutions exhibit good to excellent fungicidal activities against a range of fungi, providing a basis for the development of new antifungal agents (Lee et al., 1999).

Lipoxygenase Inhibition

Research by Aziz‐ur‐Rehman et al. (2016) synthesized and tested N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. Their findings revealed moderate inhibitory activities of these compounds, suggesting their potential application in treating conditions associated with lipoxygenase activity (Aziz‐ur‐Rehman et al., 2016).

Gastric Acid Antisecretory Activity

A study by Ueda et al. (1991) focused on N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with various pharmacophores, including similar compounds to 4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide. The compounds showed significant antisecretory activity against histamine-induced gastric acid secretion, highlighting their potential as antiulcer agents (Ueda et al., 1991).

Antimicrobial Activity

Mickevičienė et al. (2015) synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties based on similar butanamide structures. These compounds exhibited good antimicrobial activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Mickevičienė et al., 2015).

Urease Inhibition

A study by Nazir et al. (2018) on novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, structurally related to the compound , demonstrated potent urease inhibitory activity. This indicates their potential use in treating diseases associated with urease activity (Nazir et al., 2018).

properties

Product Name

4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide

Molecular Formula

C18H20ClNO2S

Molecular Weight

349.9 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(3-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C18H20ClNO2S/c1-13-11-14(19)8-9-17(13)22-10-4-7-18(21)20-15-5-3-6-16(12-15)23-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21)

InChI Key

QYUAQMKYPOOVBA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC(=CC=C2)SC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC(=CC=C2)SC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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